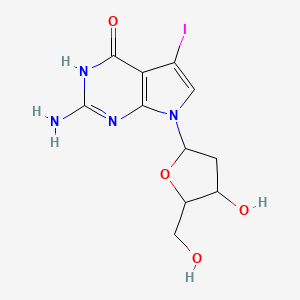

7-Deaza-2'-deoxy-7-iodoguanosine

Description

Contextualization within Modified Nucleosides and Nucleotide Analogues

The field of nucleic acid research has long utilized modified nucleosides and nucleotide analogues to probe and manipulate biological processes. mdpi.com These synthetic molecules, which are structurally similar to their natural counterparts (adenosine, guanosine (B1672433), cytidine, and thymidine (B127349) in DNA; adenosine, guanosine, cytidine, and uridine (B1682114) in RNA), can be incorporated into nucleic acid chains during synthesis. promegaconnections.com Once incorporated, they can serve a variety of functions. For instance, some modifications can enhance the stability of nucleic acid structures, while others can act as fluorescent probes or introduce specific reactive groups. promegaconnections.com

7-deazaguanine (B613801) derivatives, a class to which 7-Deaza-2'-deoxy-7-iodoguanosine belongs, are particularly noteworthy. nih.gov The 7-deaza modification, by replacing a nitrogen atom with a carbon, alters the electronic properties of the nucleobase and its ability to form certain types of hydrogen bonds, such as Hoogsteen base pairs, which are involved in the formation of alternative DNA structures like triplexes and tetraplexes. acs.org This property is crucial for applications like PCR amplification of guanine-rich sequences, where preventing the formation of secondary structures is essential. acs.orgnih.govnih.gov

The introduction of an iodine atom at the 7-position further functionalizes the molecule. Iodine is a heavy atom that can be used as a handle for further chemical modifications through reactions like the Suzuki-Miyaura cross-coupling. seela.net This allows for the attachment of various other chemical groups, such as fluorescent dyes or cross-linking agents, expanding the utility of the modified nucleoside. seela.net

Significance in Expanding the Chemical and Functional Diversity of Nucleic Acids

The ability to introduce specific chemical modifications into DNA and RNA is a powerful tool for researchers. This compound significantly contributes to this by providing a versatile platform for creating nucleic acids with novel properties.

One of the key areas where this compound has proven valuable is in the study of DNA and RNA structure and function. By replacing natural guanosine with this compound, scientists can investigate the role of the N7 atom of guanine (B1146940) in specific biological processes. For example, this modification can be used to study DNA-protein interactions, as the absence of the N7 nitrogen can disrupt or alter the binding of proteins that specifically recognize this feature of the guanine base.

Furthermore, the presence of the iodine atom opens up possibilities for creating nucleic acids with tailored functionalities. As mentioned, the iodine can serve as a reactive site for attaching other molecules. seela.net This has been exploited to develop fluorescently labeled DNA probes for use in techniques like in situ hybridization and DNA sequencing. caymanchem.com The heavy nature of the iodine atom also makes it useful in X-ray crystallography studies for phasing, which is a critical step in determining the three-dimensional structure of nucleic acids and their complexes with proteins.

The use of this compound and other 7-deazapurine analogs is also instrumental in overcoming challenges in DNA sequencing, particularly in regions with high guanine-cytosine (GC) content. sigmaaldrich.com These regions are prone to forming stable secondary structures that can impede the progress of DNA polymerase, leading to sequencing errors. nih.govnih.gov By substituting dGTP with its 7-deaza analog, these secondary structures are destabilized, allowing for more accurate sequencing reads. sigmaaldrich.com

In essence, this compound is a prime example of how the strategic chemical modification of a natural building block can lead to a powerful research tool. Its unique combination of a 7-deaza modification and an iodine atom provides a gateway to expanding the chemical repertoire of nucleic acids, thereby enabling a deeper understanding of their biological roles and facilitating the development of new molecular technologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQBNMOSBBMRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Investigations of 7 Deaza 2 Deoxy 7 Iodoguanosine and Its Analogs

Conformational Analysis of the Deoxyribose Moiety in Halogenated 7-Deazapurine Nucleosides

Studies have shown that for 7-halogenated 7-deaza-2'-deoxyxanthosine (B1244124) derivatives, the non-halogenated parent compound predominantly adopts an S-type conformation (approximately 76%). seela.net However, the introduction of bromine or iodine at the 7-position shifts this equilibrium towards the N-type conformation. seela.net This shift is attributed to the electron-withdrawing effect of the halogen, which biases the sugar pucker. seela.net A similar trend is observed in other 7-halogenated 7-deazapurine nucleosides. seela.net

For instance, analysis of 7-iodo-2'-deoxytubercidin in the solid state revealed a ³E pucker, while in aqueous solution, it adopts a slightly different ''E conformation. psu.edu In contrast, the parent compound, 2'-deoxytubercidin, exhibits a "T₃¹ sugar pucker. psu.edu The introduction of a bulky 8-substituent in 7-deaza-2'-deoxyguanosines can also shift the sugar conformation toward the S-type. seela.net

Furthermore, the presence of a fluorine atom in the sugar moiety itself, as seen in 2′-deoxy-2′-fluoro-β-D-arabinonucleosides, can shift the sugar conformation from S towards N by about 10%. rsc.org This highlights the complex interplay of substituents on both the nucleobase and the sugar in determining the final deoxyribose conformation.

Table 1: Conformational Preferences of Deoxyribose in Halogenated 7-Deazapurine Nucleosides

| Compound | Substituent(s) | Predominant Conformation | Reference |

|---|---|---|---|

| 7-Deaza-2'-deoxyxanthosine | None | S-type (~76%) | seela.net |

| 7-Bromo-2'-deoxyxanthosine | 7-Bromo | Shift towards N-type | seela.net |

| 7-Iodo-2'-deoxyxanthosine | 7-Iodo | Shift towards N-type | seela.net |

| 7-Iodo-2'-deoxytubercidin | 7-Iodo | ³E (solid), ''E (solution) | psu.edu |

| 8-Substituted 7-deaza-2'-deoxyguanosines | 8-Phenyl or 8-Phenyltriazolyl | S-type | seela.net |

| 7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | 2'-Fluoro | Shift towards N-type (~10%) | rsc.org |

Impact of Nucleobase Substituents on DNA Double Helix Stability and Conformation

The introduction of substituents on the 7-deazapurine nucleobase can have profound effects on the stability and conformation of the DNA double helix. These modifications can alter local and global DNA structure, impacting both canonical and non-canonical DNA forms.

Effects on Canonical and Parallel Strand DNA

Research has demonstrated that 7-substituted 7-deazapurine nucleosides can enhance the stability of DNA duplexes. psu.edu This is particularly true for oligonucleotides with alternating purine-pyrimidine sequences. psu.edu For instance, the introduction of 7-halogeno or 7-alkynyl 8-aza-7-deazapurines can significantly increase the thermal stability of DNA duplexes compared to their unmodified purine (B94841) counterparts. mdpi.com

However, the position of the substituent is crucial. While 7-substituted 7-deaza-2'-deoxyguanosines maintain base pair stability, bulky substituents at the 8-position have a destabilizing effect on both canonical antiparallel (aps) and parallel strand (ps) DNA. seela.netlookchem.com Interestingly, a bulky phenyltriazolyl group at the 7-position is well-tolerated in ps-DNA and can even lead to its stabilization. seela.net

In the context of ps-DNA, which can be formed using isoguanine-cytosine pairs, 7-substituted 8-aza-7-deaza-2'-deoxyisoguanosine derivatives have been shown to significantly stabilize both ps- and aps-DNA duplexes. nih.govoup.com This contrasts with the parent 8-aza-7-deaza-2'-deoxyisoguanosine, which has a similar duplex stability to 2'-deoxyisoguanosine. nih.govoup.com

Influence of Bulky Substituents on Local and Overall DNA Structure

The replacement of all four natural bases with halogenated deazanucleic acid (DZA) analogs, including 7-deaza-2'-deoxyguanosine (B613789), results in a duplex with a slightly lower melting temperature (Tm) compared to the natural DNA dodecamer. nih.gov Crystal structures and molecular dynamics simulations of this DZA dodecamer reveal increased conformational plasticity, with the minor groove width varying significantly. nih.gov This suggests that modifications in the major groove can indirectly influence the geometry of the minor groove. nih.gov

Intermolecular Hydrogen and Halogen Bonding Interactions in Nucleoside Crystals

The crystal packing of 7-deaza-2'-deoxy-7-iodoguanosine and its analogs is governed by a network of intermolecular interactions, including both hydrogen and halogen bonds. In the crystal structure of 7-iodo-5-aza-7-deazaguanosine, the crystal packing is controlled by interactions between the nucleobase and sugar moieties, with the 7-iodo substituent forming a contact with the 2'-oxygen of a neighboring ribose moiety. researchgate.net This highlights the potential for halogen bonding to play a significant role in the solid-state architecture of these compounds.

Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, can compete with or complement traditional hydrogen bonding in directing the self-assembly of crystal structures. whiterose.ac.uksioc-journal.cn The interplay between these two types of non-covalent interactions is crucial in determining the final crystal lattice. In some co-crystal systems, the choice of solvent can even dictate whether a hydrogen-bonded or halogen-bonded structure is formed. whiterose.ac.uk

Non-Canonical Base Pairing Properties of this compound Analogues

Beyond the canonical Watson-Crick base pairing, 7-deaza-2'-deoxyguanosine analogs can participate in non-canonical base pairing, expanding the possibilities for DNA structure and recognition. wikipedia.org These alternative pairing schemes are crucial for the development of new genetic systems and functional nucleic acid constructs.

Formation of Non-Standard Base Pairs with Pyrimidine Analogs

7-Deaza-2'-deoxyisoguanosine, an analog of 7-deaza-2'-deoxyguanosine, can form stable inverse Watson-Crick base pairs with 5-methyl-2'-deoxyisocytidine. nih.gov Functionalization of the 7-position of this deazaisoguanine with halogens or clickable side chains has a minimal impact on the stability of these inverse Watson-Crick pairs. nih.gov

Furthermore, these modified deazapurines can form purine-purine base pairs. For example, 7-deaza-2'-deoxyisoguanosine can pair with 2'-deoxyguanosine (B1662781) or 5-aza-7-deaza-2'-deoxyguanosine. nih.gov The incorporation of a tract of these 7-deaza-2'-deoxyisoguanosine/5-aza-7-deaza-2'-deoxyguanosine pairs can strongly stabilize the DNA double helix. nih.gov Similarly, 5-aza-7-deazaguanine (B30438) can form a stable base pair with isoguanine (B23775). nih.govresearchgate.net The stability of these purine-purine pairs can be further modulated by introducing bulky side chains. nih.govresearchgate.net

Silver-Ion-Mediated Base Pairs and their Structural Mimicry

The introduction of 7-deazapurine nucleosides, including analogs of this compound, into DNA duplexes has been shown to facilitate the formation of stable, metal-mediated base pairs with silver ions (Ag). These artificial base pairs can exhibit remarkable structural mimicry of natural Watson-Crick pairs, offering a powerful tool for the development of novel DNA nanostructures and for expanding the genetic alphabet.

Research on the closely related analog, 7-deaza-7-iodo-2'-deoxyadenosine (dA), has shown that it forms novel silver-mediated dA-dC base pairs within a DNA double helix. nih.govseela.net The binding of silver ions to these mismatches leads to a significant increase in the thermal stability of the DNA duplex. nih.govseela.net Stoichiometric titration experiments have confirmed that one silver ion is captured per mismatch, indicating a well-defined binding mode. nih.govseela.net The stability of these silver-mediated base pairs is, however, dependent on pH. nih.govseela.net

The formation of stable silver-mediated base pairs is not limited to purine-pyrimidine mismatches. Silver ion binding has also been observed in mismatches between 7-deazaadenine and guanine (B1146940), a phenomenon not seen with the canonical dA-dG mismatch. nih.govseela.net The investigation into 7-deazapurine analogs has revealed that while 7-deazaadenine (c⁷Ad) binds a single silver ion in a mismatch with dC, other analogs like 8-aza-7-deazapurine can bind two silver ions per base pair under low silver content conditions. nih.gov

The table below summarizes the thermal stability (Tm) of oligonucleotide duplexes containing a central mismatch (X-Y) in the absence and presence of silver ions, demonstrating the stabilizing effect of metal-ion mediation.

| Duplex Sequence 5'-d(TGC ACG XGT GGC)-3' 3'-d(ACG TGC YCA CCG)-5' | Mismatch (X-Y) | Tm (°C) without Ag⁺ | Tm (°C) with Ag⁺ | ΔTm (°C) |

| Reference Duplex | A-T | 47.5 | 47.5 | 0 |

| Mismatch Duplexes | A-C | 38.0 | 45.5 | +7.5 |

| ⁷ᶜA-C | 42.0 | 50.0 | +8.0 | |

| ⁷ᶜ(I)A-C | 42.5 | 50.0 | +7.5 | |

| Data adapted from studies on 7-deazaadenine and its 7-iodo derivative, close analogs of 7-deazaguanosine (B17050) derivatives. ⁷ᶜA represents 7-deaza-2'-deoxyadenosine and ⁷ᶜ(I)A represents 7-deaza-7-iodo-2'-deoxyadenosine. Tm values were measured in a buffered solution. |

Purine-Purine Homo Base Pair Formation

Beyond metal-mediated pairing, 7-deazaguanosine analogs are instrumental in the formation of purine-purine homo base pairs, representing an alternative recognition system to the canonical purine-pyrimidine pairing of Watson and Crick. researchgate.netnih.govresearchgate.net These non-canonical interactions are a subject of intense research for their potential in expanding the genetic code and creating novel DNA architectures.

Specifically, 7-deaza-2'-deoxyisoguanosine, an analog of 7-deazaguanosine, has been shown to form stable purine-purine base pairs with 2'-deoxyguanosine or 5-aza-7-deaza-2'-deoxyguanosine. acs.org The stability of these purine-purine pairs is influenced by the number of consecutive pairs within a duplex. While the insertion of a single modified purine-purine base pair can lead to a decrease in duplex stability compared to Watson-Crick pairs, a growing number of consecutive 5-aza-7-deazaguanine-isoguanine base pairs results in a strong, stepwise stabilization of the duplex. nih.gov This phenomenon is not observed for the guanine-isoguanine base pair. nih.gov

The position of functionalization on the 7-deazapurine ring is critical for the stability of these purine-purine duplexes. researchgate.netnih.govresearchgate.net Studies involving the functionalization of 8-aza-7-deazaisoguanine have shown that side chains at the 7-position are well-accommodated when paired with guanine or 5-aza-7-deazaguanine. researchgate.netnih.govresearchgate.net In contrast, functionalization at the 8-position of the isoguanine analog leads to DNA destabilization. researchgate.netnih.govresearchgate.net This indicates that position 7 is the preferred site for modification in the design of functionalized purine-purine DNA constructs. researchgate.netnih.gov

The stability of duplexes containing single purine-purine base pairs has been compared to those with inverse Watson-Crick pairs. The data below illustrates that single purine-purine pairs result in less stable duplexes than the corresponding inverse Watson-Crick pairs.

| Duplex Sequence 5'-d(GTT GTT XTT GTT)-3' 3'-d(CAA CAA YAA CAA)-5' | Base Pair (X-Y) | Tm (°C) |

| Inverse Watson-Crick Reference | 7-deaza-isoG - 5-methyl-isoC | 49 |

| Purine-Purine Pair | 7-deaza-isoG - G | 38 |

| Purine-Purine Pair | 7-deaza-isoG - 5-aza-7-deaza-G | 37 |

| Data adapted from a study on 7-deaza-2'-deoxyisoguanosine. Tm values were measured for 12-mer duplexes containing a single modified base pair. acs.org |

Circular dichroism spectra of DNA containing these purine-purine pairs differ from those of standard Watson-Crick duplexes, indicating alterations in the global helical structure. acs.org Despite these structural changes, the ability to form stable purine-purine tracts opens up new avenues for molecular recognition and the construction of complex DNA assemblies. nih.gov

Biochemical Mechanisms and Enzymatic Interactions Involving 7 Deaza 2 Deoxy 7 Iodoguanosine

Recognition and Interaction with DNA-Binding Proteins and RNA Polymerases

The 7-deaza modification in 7-deaza-2'-deoxy-7-iodoguanosine alters the major groove of the DNA double helix, a primary site for recognition by DNA-binding proteins and RNA polymerases. The absence of the N7 nitrogen, a hydrogen bond acceptor in the natural guanine (B1146940) base, can affect the specific contacts that these proteins make with the DNA. biosyn.comtrilinkbiotech.com This altered recognition can be exploited in various research applications. For instance, oligonucleotides containing this modified base have been used to study the physical and structural aspects of enzyme-DNA interactions. biosyn.com

While the 7-deaza modification can disrupt certain protein-DNA interactions, the triphosphate form of 7-deazapurine nucleosides, including derivatives of 7-deaza-2'-deoxyguanosine (B613789), are generally well-accepted by RNA polymerases. seela.netresearchgate.net This acceptance allows for their incorporation into RNA transcripts during in vitro transcription, providing a tool to probe the mechanisms of transcription initiation and elongation. researchgate.net The unique structure of this compound, when incorporated into DNA, can also serve as a basis for developing radiolabeled probes to better understand molecular interactions within biological systems. lookchem.com

Substrate Recognition by DNA Polymerases and DNA Repair Enzymes

The interaction of this compound and its triphosphate form with DNA polymerases and DNA repair enzymes is a critical area of study, revealing insights into enzyme function and providing avenues for therapeutic development.

Efficiency of Incorporation into Nascent DNA Chains

The triphosphate of 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) is recognized as a substrate by a majority of DNA polymerases, including Taq DNA polymerase. roche.comsigmaaldrich.comcytivalifesciences.comthomassci.com This allows for its incorporation into newly synthesized DNA strands during processes like the polymerase chain reaction (PCR) and DNA sequencing. roche.comsigmaaldrich.com The incorporation of 7-deaza-dGTP can be particularly advantageous when dealing with GC-rich DNA templates, as it helps to overcome issues of band compression in gel electrophoresis by reducing the stability of secondary structures. roche.comsigmaaldrich.comgoogle.com However, studies with 8-halogenated 7-deaza-dGTPs have shown that these derivatives are poorly incorporated by some DNA polymerases, such as the Klenow fragment (exo-) and human DNA polymerase β, when positioned opposite dC or dA in the template strand. nih.gov This suggests that while the 7-deaza modification itself is generally tolerated, additional modifications at the 8-position can significantly hinder polymerase-mediated incorporation. nih.gov

Inhibitory Effects on Oxidized Nucleoside Triphosphatases (e.g., hMTH1)

The human MutT homolog 1 (hMTH1) enzyme plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA. nih.govnih.gov Interestingly, 8-halogenated derivatives of 7-deaza-2'-deoxyguanosine triphosphate have been identified as potent competitive inhibitors of hMTH1. nih.gov These compounds, while being poor substrates for the enzyme themselves, exhibit strong inhibitory activity at nanomolar concentrations. nih.gov This inhibitory effect is a significant finding, as hMTH1 is often upregulated in cancer cells, making it a potential target for anticancer therapies. nih.gov

Mechanistic Insights into Enzyme-Inhibitor Interactions

The inhibitory mechanism of 8-halogenated 7-deaza-dGTPs on hMTH1 is attributed to a slower rate of hydrolysis. nih.gov This is thought to arise from structural changes within the enzyme's active site, specifically altered stacking interactions with the halogenated 7-deazaguanine (B613801) base. nih.gov Molecular docking simulations and kinetic studies have further supported that these nucleotide analogs interact with the active site of hMTH1 and competitively inhibit the binding of the natural substrate, 8-oxo-dGTP. nih.gov The development of these inhibitors represents a novel approach to targeting hMTH1 and provides valuable tools for studying the properties of DNA repair enzymes. nih.govnih.gov

Modulation of Nucleic Acid Structural Dynamics and Transcriptional Processes

This alteration of the major groove can impact transcriptional processes by affecting the binding of transcription factors and RNA polymerase. biosyn.com The use of oligonucleotides containing 7-deaza-2'-deoxyguanosine derivatives allows for the systematic study of how modifications in the major groove influence protein-DNA recognition and the initiation and regulation of transcription. seela.net Furthermore, the presence of the bulky iodine atom at the 7-position can introduce additional steric effects, further influencing the local DNA structure and its interaction with proteins. researchgate.net

Implications for Genetic Information Encoding and Decoding in Noncanonical DNA

The ability of 7-deaza-2'-deoxyguanosine and its derivatives to form stable base pairs, similar to canonical guanosine (B1672433), has significant implications for the expansion of the genetic alphabet and the creation of noncanonical DNA structures. seela.net Research has shown that 7-deaza-2'-deoxyisoguanosine, a related compound, can form stable inverse Watson-Crick base pairs and purine-purine base pairs, expanding the coding potential of the genetic system. nih.gov

The study of DNA containing modified bases like 7-deaza-2'-deoxyguanosine is crucial for understanding how genetic information can be encoded and decoded in systems that go beyond the standard four-letter alphabet. For instance, some bacteriophages have been found to completely replace deoxyguanosine with modified bases, such as 2'-deoxy-7-amido-7-deazaguanosine, in their genomes. nih.govnih.gov This natural occurrence highlights the potential for 7-deazaguanine derivatives to function as carriers of genetic information. The investigation into how these modified bases are synthesized, replicated, and transcribed provides fundamental insights into the flexibility and evolution of genetic systems. nih.gov

Natural Occurrence of Modified Deazaguanosines in Viral Genomes

While this compound is a synthetic compound used in laboratory settings, its core structure, 7-deazaguanosine (B17050), is closely related to a variety of naturally occurring modified bases found in the DNA of bacteriophages. acs.orgpnas.org These modifications are not mere decorations; they are critical for viral survival, rendering the phage DNA resistant to cleavage by host restriction endonucleases. nih.govnih.gov

The diversity of these modifications is extensive, with various chemical groups appended to the nucleobase. acs.org In the case of 7-deazaguanine derivatives, modifications at the C7 position are a key defensive strategy. researchgate.net For instance, the Enterobacteria phage 9g contains 2'-deoxy-7-formamidimide-7-deazaguanosine (dG+). mdpi.com Another example is the Pantoea agglomerans phage vB_PagS_MED16, which possesses 2'-deoxy-7-amido-7-deazaguanosine (dADG) in its genome. mdpi.com Research has also identified several other 7-deazaguanine derivatives in various phages, including 2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1), 2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1), 2'-deoxy-7-deazaguanine (dDG), and 2'-deoxy-7-carboxy-7-deazaguanine (dCDG). researchgate.net

The presence and type of modification can vary significantly among different phages. For example, in the Salmonella phage ViI, approximately 40% of thymidine (B127349) nucleotides are replaced by 5-(2-aminoethoxy)methyluridine, while the Pseudomonas phage M6 replaces about 30% of its thymidine with 5-(2-aminoethyl)uridine. nih.gov In some Campylobacter-infecting phages, all guanosine bases are replaced with derivatives of 7-deazaguanosine. nih.gov This complete substitution underscores the critical role of these modifications in the viral life cycle.

Below is a table summarizing some of the naturally occurring modified deazaguanosines in viral genomes:

| Modified Deazaguanosine | Abbreviation | Phage Example |

| 2'-deoxy-7-formamidimide-7-deazaguanosine | dG+ | Enterobacteria phage 9g |

| 2'-deoxy-7-amido-7-deazaguanosine | dADG | Pantoea phage vB_PagS_MED16 |

| 2'-deoxy-7-(methylamino)methyl-7-deazaguanine | mdPreQ1 | Multiple phages |

| 2'-deoxy-7-(formylamino)methyl-7-deazaguanine | fdPreQ1 | Multiple phages |

| 2'-deoxy-7-deazaguanine | dDG | Multiple phages |

| 2'-deoxy-7-carboxy-7-deazaguanine | dCDG | Multiple phages |

Biosynthetic Pathways of Hypermodified Bases in Phages

The creation of hypermodified bases in phages is a multi-step enzymatic process. These pathways can involve the synthesis of noncanonical deoxyribonucleotide triphosphates that are then incorporated during DNA replication, direct modification of the DNA polymer after replication, or a combination of both approaches. nih.gov The genes encoding the enzymes for these modifications are often found in modular operons within the phage genome. nih.gov

The biosynthesis of 7-deazaguanosine derivatives in phages is thought to be a post-replication event. researchgate.net A key enzyme in this process is a guanine transglycosylase called DpdA. researchgate.net This enzyme is responsible for inserting the modified 7-deazaguanine base into the DNA strand by swapping out the original guanine. acs.orgresearchgate.net Several subfamilies of DpdA have been identified, each with specific roles. researchgate.net

The synthesis of the precursor base, preQ0 (7-cyano-7-deazaguanine), is a critical starting point for many of these modifications. mdpi.com This process begins with GTP and involves a series of enzymatic reactions. mdpi.com In archaea and bacteria, the pathway to generate preQ0 is well-characterized and involves the queC, queD, and queE genes. mdpi.com Phages appear to have co-opted and adapted these existing host pathways for their own purposes. nih.gov

For instance, the biosynthesis of dG+ in Escherichia phage 9g involves the phage-encoded DpdA and a Gat-QueC homolog. nih.gov Similarly, the formation of dADG in certain phages is believed to proceed from the preQ0 precursor. mdpi.com Further enzymatic steps, carried out by phage-encoded enzymes, then convert preQ0 into the final hypermodified base found in the viral DNA. researchgate.net Enzymes predicted to be involved in these downstream modifications include 7-carboxy-7-deazaguanine (B3361655) decarboxylase (DpdL), dPreQ1 formyltransferase (DpdN), and dPreQ1 methyltransferase (DpdM). researchgate.net

The following table outlines the key enzymes and their proposed functions in the biosynthesis of hypermodified deazaguanosines in phages:

| Enzyme | Abbreviation | Proposed Function |

| Guanine Transglycosylase | DpdA | Swaps guanine for a modified 7-deazaguanine base in DNA. researchgate.net |

| 7-carboxy-7-deazaguanine decarboxylase | DpdL | Involved in the biosynthesis of dDG. researchgate.net |

| dPreQ1 formyltransferase | DpdN | Involved in the biosynthesis of fdPreQ1. researchgate.net |

| dPreQ1 methyltransferase | DpdM | Involved in the biosynthesis of mdPreQ1. researchgate.net |

| Gat-QueC homolog | Involved in the synthesis of dG+ in phage 9g. nih.gov |

This intricate enzymatic machinery highlights the sophisticated molecular strategies that phages employ to ensure their propagation and survival in the face of host defenses.

Advancements in DNA Synthesis and Sequencing Technologies

The substitution of guanosine with 7-deazaguanosine derivatives has been instrumental in overcoming challenges associated with GC-rich DNA sequences. These regions are prone to forming stable secondary structures, such as G-quadruplexes, through Hoogsteen hydrogen bonding involving the N7 position of guanine genelink.com. Such structures can impede the progression of DNA polymerase, leading to premature termination of DNA synthesis and sequencing reactions nih.govnih.gov. By replacing the N7 nitrogen with a carbon, 7-deazaguanosine analogues eliminate the potential for Hoogsteen base pairing, thereby reducing the formation of these secondary structures without disrupting standard Watson-Crick base pairing genelink.comresearchgate.net. This modification results in significantly improved PCR amplification and sequencing of GC-rich templates, which is particularly beneficial when working with small amounts or poor quality DNA nih.govnih.gov.

Utility as a Marker in Sequencing Reactions

This compound and related 7-deazapurines serve as valuable markers and structural components in sequencing technologies. The presence of the 7-deaza modification enhances the stability of oligonucleotides during analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a method proposed for the high-speed readout of Sanger sequencing products nih.govresearchgate.net. Standard oligonucleotides can undergo fragmentation in the gas phase, complicating analysis; however, those containing 7-deaza analogues show significantly increased stability, which could enable a more rapid and accurate detection of sequencing ladders nih.govresearchgate.net. The incorporation of both 7-deaza-dGTP and another analog, dITP, has been shown to resolve band compressions in sequencing gels, further improving the accuracy of base assignment in difficult, compression-prone regions mpg.de.

Rational Design and Synthesis of Modified Oligonucleotides for Functional Studies

The ability to introduce specific modifications into oligonucleotides is crucial for studying their function. This compound is a key precursor in the synthesis of such modified DNA strands, enabling the introduction of probes, labels, and functional groups at precise locations within the major groove of the DNA helix.

Preparation of Fluorescent Nucleotide Derivatives for Probing

The synthesis of fluorescently labeled oligonucleotides is a powerful technique for investigating DNA structure and interactions. The iodine atom at the 7-position of this compound is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling atdbio.comresearchgate.net. This reaction facilitates the formation of a carbon-carbon bond between the nucleoside and a terminal alkyne-functionalized fluorescent dye mdpi.comorganic-chemistry.org. This method allows for the efficient incorporation of a wide variety of fluorescent probes into a DNA sequence biosyn.com. These probes are essential for applications such as fluorescence in situ hybridization (FISH) and as reporters in DNA-based assays biosyn.com.

| Component | Role in Reaction | Common Examples |

|---|---|---|

| Aryl/Vinyl Halide | The electrophilic partner; provides the scaffold for labeling. | This compound |

| Terminal Alkyne | The nucleophilic partner; typically attached to the fluorescent dye. | Alkyne-modified fluorescein, rhodamine, or coumarin |

| Palladium Catalyst | Catalyzes the C-C bond formation. | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Copper(I) Cocatalyst | Activates the alkyne for coupling. | Copper(I) iodide (CuI) |

| Amine Base | Acts as both the solvent and base to deprotonate the alkyne. | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |

Constructs for Expanding the Genetic Code and Information Storage

Beyond labeling, 7-deazaguanine derivatives are being explored for their potential in synthetic biology to expand the genetic alphabet mdpi.com. By creating nucleosides with altered hydrogen bonding patterns or steric properties at the 7-position, researchers can design novel, unnatural base pairs . This expansion of the genetic code could dramatically increase the information storage capacity of DNA and enable the site-specific incorporation of non-canonical amino acids into proteins mdpi.com. Nature itself provides a precedent for such modifications, as various 7-deazaguanine derivatives have been discovered in the DNA of bacteriophages, where they serve to protect the genome from host restriction enzymes researchgate.netasm.orgoup.com. These natural systems highlight the diverse biological roles that such modifications can play and inspire the design of new synthetic constructs asm.orgnih.gov.

Development of Biochemical Tools for Investigating Molecular Interactions

The strategic incorporation of this compound and its derivatives into DNA provides a powerful toolkit for probing molecular interactions. The N7 atom of guanine, located in the major groove of the DNA double helix, is a critical site for recognition and interaction with proteins and other ligands nih.gov. Replacing this nitrogen with a carbon atom, which can be further functionalized, allows for a detailed investigation of these interactions nih.govnih.gov.

By introducing fluorescent probes at this position, researchers can use techniques like Förster Resonance Energy Transfer (FRET) to measure distances and detect conformational changes in DNA upon protein binding. Thermodynamic and structural studies have shown that replacing guanine with 7-deazaguanine not only removes a hydrogen bond acceptor site but also alters the local electronic properties, hydration, and cation organization within the major groove nih.govnih.gov. These subtle changes can have a significant effect on the dynamic structure of the DNA, providing a sophisticated method to study the influence of hydration and electrostatic interactions on DNA recognition processes nih.gov.

| Property | Effect of 7-Deazaguanosine Substitution | Research Application |

|---|---|---|

| Secondary Structure | Reduces formation of G-quadruplexes and other Hoogsteen base-paired structures. genelink.com | Improving PCR and sequencing of GC-rich regions. nih.govnih.gov |

| Major Groove Recognition | Eliminates the N7 hydrogen bond acceptor site. nih.gov | Probing DNA-protein interactions and recognition mechanisms. nih.gov |

| Duplex Stability | Slightly destabilizes the DNA duplex compared to a standard G-C pair. genelink.com | Fine-tuning the melting temperature (Tm) of oligonucleotides. |

| Chemical Reactivity | Provides a C7 position for functionalization via cross-coupling reactions. researchgate.net | Site-specific attachment of fluorescent probes, cross-linkers, and other labels. atdbio.com |

| Mass Spectrometry Analysis | Increases stability of oligonucleotide ions in the gas phase. nih.govresearchgate.net | Enabling rapid and accurate DNA sequencing readout by MALDI-MS. nih.gov |

Future Directions and Emerging Research Avenues for 7 Deaza 2 Deoxy 7 Iodoguanosine

The strategic modification of nucleosides continues to propel advancements across biochemistry, biotechnology, and medicine. Within this field, 7-deazapurines, particularly 7-deaza-2'-deoxy-7-iodoguanosine, stand out for their distinct chemical and physical characteristics. nih.gov By replacing the nitrogen at position 7 of the purine (B94841) ring with a carbon, the electronic and hydrogen-bonding properties of the nucleobase are altered. nih.gov The introduction of an iodine atom at this C7 position then offers a versatile anchor for a multitude of chemical modifications. This section delves into the prospective research trajectories for this compound, highlighting the creation of novel derivatives, the application of sophisticated analytical methods, and its role in interdisciplinary research.

Q & A

Q. What are the optimal conditions for PCR amplification using this compound in high-GC templates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.